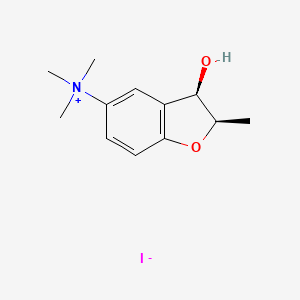

Iso-T-2 toxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

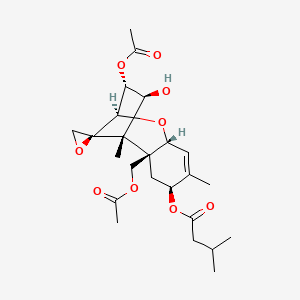

Iso-T-2 toxin is a type A trichothecene mycotoxin produced by Fusarium species. It is known for its potent cytotoxic and immunosuppressive properties, making it one of the most toxic trichothecenes. This compound can contaminate various grains, including maize, oat, barley, wheat, rice, and soybeans, posing significant health risks to humans and animals .

Méthodes De Préparation

Iso-T-2 toxin is primarily produced by Fusarium moulds. The production process involves the cultivation of Fusarium species under specific conditions that promote the synthesis of the toxin. The toxin is then isolated and purified using high-performance liquid chromatography (HPLC). Industrial production methods focus on optimizing the yield and purity of the toxin through controlled fermentation and advanced purification techniques .

Analyse Des Réactions Chimiques

Iso-T-2 toxin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: The toxin can be reduced to form less toxic metabolites.

Substitution: This compound can undergo substitution reactions, leading to the formation of modified toxins such as T-2–3-glucoside

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and enzymes such as carboxylesterase. Major products formed from these reactions include hydroxylated derivatives, reduced metabolites, and glucoside conjugates .

Applications De Recherche Scientifique

Iso-T-2 toxin has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of trichothecene mycotoxins.

Biology: this compound is employed in research to understand its effects on cellular processes, including protein synthesis inhibition and DNA damage.

Medicine: The toxin’s cytotoxic properties are explored for potential anticancer applications, particularly in inducing apoptosis in cancer cells.

Industry: This compound is used in the development of detection methods for mycotoxin contamination in food and feed products .

Mécanisme D'action

Iso-T-2 toxin exerts its effects by inhibiting protein synthesis and inducing oxidative stress. It binds to the peptidyl-transferase center of the ribosome, blocking the elongation of the polypeptide chain. This inhibition leads to the accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components. The toxin also activates signaling pathways such as JAK/STAT and MAPK, contributing to its immunotoxic and cytotoxic effects .

Comparaison Avec Des Composés Similaires

Iso-T-2 toxin is similar to other trichothecene mycotoxins, such as HT-2 toxin, T-2 toxin, and deoxynivalenol. this compound is unique due to its higher potency and specific metabolic pathways. For instance, HT-2 toxin is a primary metabolite of T-2 toxin and shares similar toxicological properties, but this compound exhibits distinct immunotoxic and cytotoxic effects .

Similar compounds include:

- HT-2 toxin

- T-2 toxin

- Deoxynivalenol

- Nivalenol

These compounds share structural similarities and toxicological profiles but differ in their specific effects and metabolic pathways .

Propriétés

Numéro CAS |

34084-03-2 |

|---|---|

Formule moléculaire |

C24H34O9 |

Poids moléculaire |

466.5 g/mol |

Nom IUPAC |

[(1S,2R,4S,7R,9R,10R,11S,12S)-10-acetyloxy-2-(acetyloxymethyl)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |

InChI |

InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(31-15(5)26)20(28)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3/t16-,17+,19+,20+,21+,22+,23+,24-/m0/s1 |

Clé InChI |

SBEUAAIAYCUUJR-QYWOHJEZSA-N |

SMILES isomérique |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)O)C)COC(=O)C |

SMILES canonique |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)COC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)

![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)

![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)

![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)

![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)

![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)